2,2-Dimethyl-1,3-propanediamine

Description

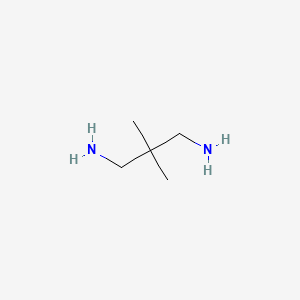

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2,3-6)4-7/h3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHUNHGZUHZNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064628 | |

| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7328-91-8 | |

| Record name | 2,2-Dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyldiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6M3PC2JB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,2-Dimethyl-1,3-propanediamine (CAS: 7328-91-8)

Introduction

This compound, also known as neopentanediamine, is a diamine with the CAS number 7328-91-8.[1] Its unique gem-dimethyl structure provides significant steric hindrance compared to linear diamines, influencing its reactivity and the properties of its derivatives.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling, experimental protocols, and key applications in research and development.

Core Properties

The fundamental properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [1][3][4] |

| Molecular Weight | 102.18 g/mol | [1][3][4][5][6][7] |

| Appearance | White or colorless solid or liquid | [8] |

| Melting Point | 29-31 °C (84.2-87.8 °F) | [3][5][6][7][9][10] |

| Boiling Point | 152-154 °C (305.6-309.2 °F) at 760 mmHg | [3][5][6][7][9][10] |

| Density | 0.85 - 0.851 g/mL at 25 °C | [5][6][7][9][10] |

| Flash Point | 47 °C (116.6 °F) | [3][7][8][9][11][12] |

| Refractive Index (n20/D) | 1.4566 | [5][6][9][10][11] |

| Vapor Pressure | 2.8 hPa at 20 °C | |

| Autoignition Temperature | 380 °C (716 °F) | |

| Explosion Limits | Lower: 1.4 Vol%, Upper: 8.7 Vol% | [12] |

| LogP | -0.73 | [3] |

Identification and Nomenclature

| Identifier | Value | Source(s) |

| CAS Number | 7328-91-8 | [1][4][5][6] |

| EC Number | 230-819-0 | [1][5][6] |

| IUPAC Name | 2,2-dimethylpropane-1,3-diamine | [1] |

| Synonyms | Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine | [1][4][6] |

| SMILES | CC(C)(CN)CN | [1][4][5] |

| InChIKey | DDHUNHGZUHZNKB-UHFFFAOYSA-N | [1][4][5] |

Safety and Toxicology

This compound is classified as a corrosive and flammable solid.[9][12] It is harmful if swallowed or in contact with skin and can cause severe skin burns, eye damage, and allergic skin reactions.[1][13][14]

GHS Hazard Information

| Category | Code | Description | Source(s) |

| Hazard Class | Acute Tox. 4 | Harmful if swallowed or in contact with skin | [5][13][14] |

| Skin Corr. 1A/1B | Causes severe skin burns and eye damage | [1][5][13][14] | |

| Skin Sens. 1B | May cause an allergic skin reaction | [5][13][14] | |

| Flam. Sol. 2 / Flam. Liq. 3 | Flammable solid or liquid | [1][12] | |

| Met. Corr. 1 | May be corrosive to metals | [5][14] | |

| Signal Word | Danger | [5][13] | |

| Hazard Statements | H226, H228, H290, H302, H312, H314, H317, H318 | Flammable liquid/solid, May be corrosive to metals, Harmful if swallowed/in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction | [1][5][14][15] |

Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 1020 mg/kg | [14] |

| LD50 | Rabbit | Dermal | > 1000 mg/kg | [14] |

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and acid anhydrides.[11][12] Keep containers tightly closed under an inert atmosphere.[8][12] Use personal protective equipment (PPE), including faceshields, gloves, and suitable respirators.[5] Ensure eyewash stations and safety showers are readily available.

Experimental Protocols

Synthesis Methodologies

Method 1: Reductive Amination of Neopentyl Glycol This industrial method produces this compound directly from neopentyl glycol.[16]

-

Reactants : Neopentyl glycol, ammonia (B1221849), hydrogen gas.

-

Catalyst : A nickel-containing catalyst (23-60% by weight Ni), often supported and containing chromium (III) oxide.[16]

-

Procedure :

-

Charge a high-pressure autoclave with neopentyl glycol and the nickel catalyst.

-

Introduce ammonia, maintaining a hydroxyl group to ammonia ratio of 1:6 to 1:20.[16]

-

Pressurize the autoclave with hydrogen gas to at least 10 atmospheres.[16]

-

Heat the reaction mixture to a temperature between 220°C and 300°C (optimally 240-260°C).[16]

-

Maintain the reaction for a sufficient duration (e.g., 2 hours) to achieve high conversion.[16]

-

After cooling and depressurization, the product is isolated and purified by distillation.

-

Method 2: Two-Step Reductive Amination of Hydroxypivalaldehyde This process involves a two-step reaction to achieve high yields of the target diamine.[17]

-

Reactants : Hydroxypivalaldehyde, ammonia, hydrogen gas.

-

Catalyst : A nickel-based catalyst.[17]

-

Procedure :

-

First Step (Low Temperature) : React hydroxypivalaldehyde with ammonia and hydrogen in the presence of the nickel catalyst at a temperature of 40°C to 150°C (preferably 60-110°C) and a pressure of 50 to 150 bars.[17]

-

Second Step (High Temperature) : Subsequently, increase the temperature to 220°C to 300°C (preferably 240-260°C) and the pressure to 200 to 320 bars to complete the hydrogenation.[17]

-

The reaction can be performed batchwise or continuously, with the final product purified from the reaction mixture.

-

Caption: General workflows for the synthesis of this compound.

Analytical Characterization

The structural characterization of this compound and its derivatives often involves standard spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Spectral data is available in public databases like SDBS.[8][18]

-

Infrared (IR) and Raman Spectroscopy : These techniques are used to identify functional groups. A study on the salts of the diamine shows N-H valence modes around 3045 cm⁻¹ and C-H modes between 2800-3000 cm⁻¹.[19]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[20]

-

Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study thermal properties like melting points and decomposition temperatures. For example, the diaminium dichloride salt shows reversible phase transitions around 139°C and 145°C.[19]

Applications in Research and Drug Development

This compound serves as a versatile building block and ligand in various scientific fields.

Caption: Key roles and applications stemming from the diamine's structure.

Polymer Chemistry

The two primary amine groups make it an excellent monomer for producing high-performance polymers.[5][6]

-

Polyamides and Polyurethanes : It is used as a diamine component in condensation polymerization with diacids or diisocyanates. The resulting polymers often exhibit enhanced mechanical properties and thermal stability due to the rigid, sterically hindered neopentyl core.[5][6]

Coordination Chemistry and Catalysis

As a bidentate ligand, it readily forms stable complexes with various metal ions.[5][6]

-

Metal Complexes : It has been used to prepare complexes with copper, aluminum, and gallium.[5][6] Research has shown that its copper complexes can be used for the selective sensing of ketone molecules.[2]

-

Catalysis : These metal complexes can function as catalysts in a range of chemical reactions, including polymerization.[2][5][6]

Medicinal Chemistry and Drug Development

The diamine structure serves as a useful scaffold in medicinal chemistry.

-

Drug Discovery : Its structure allows for the attachment of various functional groups, providing a framework for creating novel drug candidates.[2] It has been used as a reagent in the synthesis of terephthalato complexes that exhibit antimicrobial activity and DNA cleavage capabilities.[21]

-

Drug Delivery : The compound is being investigated for its potential in developing drug delivery systems, leveraging its solubility and ability to form complexes.[2][6]

-

Chelating Agent : Due to its ability to bind metal ions, it has potential applications as a chelating agent, for instance, in treating heavy metal poisoning.[6]

Caption: Diagram of this compound acting as a bidentate ligand.

References

- 1. This compound | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 7328-91-8 [smolecule.com]

- 3. This compound | CAS#:7328-91-8 | Chemsrc [chemsrc.com]

- 4. This compound (CAS 7328-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound 99 7328-91-8 [merckmillipore.com]

- 6. This compound 99 7328-91-8 [sigmaaldrich.com]

- 7. AB142515 | CAS 7328-91-8 – abcr Gute Chemie [abcr.com]

- 8. This compound | 7328-91-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 7328-91-8 2,2-Dimethylpropane-1,3-diamine AKSci 1385AC [aksci.com]

- 10. chemwhat.com [chemwhat.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. US4078003A - Method for the preparation of 1,3-diamino-2,2-dimethyl propane - Google Patents [patents.google.com]

- 17. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]

- 18. This compound(7328-91-8) 1H NMR [m.chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. This compound [webbook.nist.gov]

- 21. This compound | 7328-91-8 [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethyl-1,3-propanediamine: Structure, Synonyms, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-propanediamine, a versatile diamine with significant potential in medicinal chemistry and materials science. This document covers its fundamental chemical properties, synonyms, and detailed experimental protocols for its application in the synthesis of biologically active metal complexes.

Chemical Structure and Synonyms

This compound, also known as neopentanediamine, is a diamine with the chemical formula C5H14N2.[1] Its structure features a propane (B168953) backbone with two methyl groups at the central carbon (C2) and primary amine groups at positions C1 and C3.[2] This sterically hindered arrangement of the amine groups influences its coordination chemistry and the properties of its derivatives.

The structure of this compound is:

IUPAC Name: 2,2-dimethylpropane-1,3-diamine[3][4] SMILES: CC(C)(CN)CN[3] Linear Formula: H2NCH2C(CH3)2CH2NH2

A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.

| Synonym | Identifier |

| Neopentanediamine | Common Name[1][5] |

| 1,3-Diamino-2,2-dimethylpropane | Systematic Name[5][6] |

| 2,2-Dimethyltrimethylenediamine | Systematic Name[3] |

| 1,3-Propanediamine, 2,2-dimethyl- | CAS Index Name[3][4] |

| CAS Number | 7328-91-8[6] |

| EC Number | 230-819-0 |

| PubChem CID | 81770[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 102.18 g/mol | [1][3] |

| Appearance | Colorless to white solid or liquid | [1] |

| Melting Point | 29-31 °C | |

| Boiling Point | 152-154 °C | |

| Density | 0.851 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4566 |

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of various compounds with potential therapeutic applications. Its diamine structure allows it to act as a bidentate ligand in the formation of metal complexes, particularly with platinum, which are investigated for their antitumor properties.[2][5] The rationale behind using this diamine in platinum-based anticancer agents is to modulate the reactivity and steric hindrance around the platinum center, potentially overcoming resistance to existing drugs like cisplatin.

The general workflow for investigating the potential of this compound in this context is outlined below.

Caption: Workflow for the synthesis and evaluation of platinum complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of Dichloro(this compound)platinum(II)

This protocol is adapted from the general synthesis of platinum(II) complexes with diamine ligands.[7]

Objective: To synthesize a platinum(II) complex with this compound as a ligand.

Materials:

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

This compound

-

Deionized water

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve K2[PtCl4] in a minimal amount of deionized water.

-

In a separate flask, dissolve an equimolar amount of this compound in deionized water.

-

Slowly add the diamine solution to the stirred K2[PtCl4] solution at room temperature.

-

A yellow precipitate is expected to form immediately.

-

Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol (B145695) and then ether.

-

Dry the resulting solid in a desiccator.

-

The product can be recrystallized from DMF/water if necessary.

-

Characterize the final product using IR, 1H NMR, 13C NMR, 195Pt NMR spectroscopy, and elemental analysis.

Caption: Reaction scheme for platinum(II) complex synthesis.

DNA Cleavage Activity Assay

This protocol outlines a general method for assessing the ability of the synthesized platinum complex to cleave plasmid DNA, a common assay to evaluate potential anticancer agents that target DNA.

Objective: To determine if the synthesized platinum complex can induce DNA strand breaks.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Synthesized platinum(II) complex

-

Tris-HCl buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Loading dye

-

Gel electrophoresis apparatus

Procedure:

-

Prepare a reaction mixture containing the plasmid DNA in Tris-HCl buffer.

-

Add varying concentrations of the synthesized platinum complex to the reaction mixture. A control reaction without the complex should also be prepared.

-

Incubate the reactions at 37 °C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage.

Logical Relationships and Potential

The applications and potential of this compound are multifaceted, stemming from its core chemical structure. The following diagram illustrates the logical relationships between its properties and applications.

References

- 1. Buy this compound | 7328-91-8 [smolecule.com]

- 2. Stereospecific ligands and their complexes. Part VII. Synthesis, characterization and in vitro antitumoral activity of platinum(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Data of Neopentanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for neopentanediamine (also known as 2,2-dimethyl-1,3-propanediamine). This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields, offering detailed spectral data, experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for neopentanediamine.

Table 1: ¹H NMR Spectral Data of Neopentanediamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.86 | Singlet | 6H | 2 x -CH₃ |

| 1.13 | Singlet | 4H | 2 x -NH₂ |

| 2.53 | Singlet | 4H | 2 x -CH₂- |

Table 2: ¹³C NMR Spectral Data of Neopentanediamine

| Chemical Shift (ppm) | Assignment |

| 25.1 | -CH₃ |

| 36.4 | Quaternary C |

| 51.5 | -CH₂- |

Table 3: Key IR Absorption Bands of Neopentanediamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 | Strong, Broad | N-H Stretch (Amine) |

| 2950 - 2850 | Strong | C-H Stretch (Alkane) |

| 1590 | Medium | N-H Bend (Amine) |

| 1470 | Medium | C-H Bend (Alkane) |

| 1365 | Medium | C-H Bend (Alkane) |

Table 4: Mass Spectrometry Data (Electron Ionization) of Neopentanediamine

| m/z | Relative Intensity (%) | Assignment |

| 102 | 5 | [M]⁺ (Molecular Ion) |

| 85 | 10 | [M - NH₃]⁺ |

| 72 | 40 | [M - CH₂NH₂]⁺ |

| 57 | 100 | [M - CH₂NH₂ - CH₃]⁺ (Base Peak) |

| 44 | 85 | [CH₂NH₂]⁺ |

| 30 | 95 | [CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Neopentanediamine

-

Sample Preparation: Approximately 10-20 mg of neopentanediamine was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Neopentanediamine

-

Sample Preparation: A small drop of neat neopentanediamine was placed directly onto the diamond crystal of an ATR accessory.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of Neopentanediamine

-

Sample Introduction: A dilute solution of neopentanediamine in methanol (B129727) was introduced into the mass spectrometer via a direct insertion probe or gas chromatography inlet. The sample was vaporized in the ion source.

-

Instrumentation: A quadrupole mass spectrometer operating in electron ionization mode.

-

Ionization Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200 °C

-

-

Mass Analysis: The instrument was scanned over a mass-to-charge (m/z) range of 10-200.

-

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for neopentanediamine.

Caption: Workflow for Neopentanediamine Spectral Analysis.

Crystal Structure Analysis of 1,3-Diamino-2,2-dimethylpropane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diamino-2,2-dimethylpropane, also known as neopentanediamine, is a diamine of significant interest in coordination chemistry and materials science. Its rigid, gem-dimethyl substituted backbone imparts unique conformational constraints, making it a valuable ligand in the synthesis of metal-organic frameworks and coordination polymers. While the crystal structure of the neutral 1,3-diamino-2,2-dimethylpropane molecule is not publicly available in crystallographic databases, extensive research has been conducted on the crystal structures of its protonated forms, specifically the 2,2-dimethylpropane-1,3-diaminium salts.

This technical guide provides an in-depth analysis of the crystal structure of 2,2-dimethylpropane-1,3-diaminium dichloride and its monohydrate. The information presented herein is compiled from peer-reviewed research and is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

Experimental Protocols

Synthesis of 1,3-Diamino-2,2-dimethylpropane

A common and effective method for the synthesis of 1,3-diamino-2,2-dimethylpropane is the reduction of 1,3-dinitro-2,2-dimethylpropane.[1] While several methods exist for this reduction, a typical laboratory-scale procedure involves the use of a reducing agent such as iron in an acidic medium.

Alternatively, a patented industrial process involves the reaction of hydroxypivalaldehyde with ammonia (B1221849) and hydrogen in the presence of a nickel catalyst.[2] This two-step process is carried out at elevated temperatures and pressures. Another patented method describes the direct ammonolysis of neopentyl glycol in the presence of hydrogen and a nickel-chromium catalyst.

Synthesis of 2,2-dimethylpropane-1,3-diaminium dichloride Crystals

Single crystals of 2,2-dimethylpropane-1,3-diaminium dichloride and its monohydrate suitable for X-ray diffraction can be obtained through the reaction of 1,3-diamino-2,2-dimethylpropane with an excess of concentrated aqueous hydrochloric acid.[1]

Procedure:

-

To a solution of 1,3-diamino-2,2-dimethylpropane (e.g., 3.07 g, 30 mmol), slowly add an excess of concentrated hydrochloric acid (e.g., 10 mL, ~120 mmol) dropwise with stirring.

-

The neutralization of the amine will result in a clear, colorless solution.

-

Allow the solution to stand undisturbed in a fume hood for an extended period (e.g., two weeks) to allow for the slow evaporation of the solvent.

-

Colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride and its monohydrate will form. The anhydrous form often appears as the main product, with the monohydrate as a by-product.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is selected from the synthesized batch and mounted on a diffractometer.

General Methodology:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction may also be applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares methods. In this process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Data

The reaction of 1,3-diamino-2,2-dimethylpropane with hydrochloric acid has been shown to yield two polymorphic forms of the anhydrous 2,2-dimethylpropane-1,3-diaminium dichloride (dmpnH₂Cl₂, denoted as 1a and 1b ) and a monohydrate form (dmpnH₂Cl₂·H₂O, denoted as 2 ).[1] The crystallographic data for these structures are summarized in the tables below.

Crystallographic Data and Structure Refinement Details

| Parameter | dmpnH₂Cl₂ (1a) | dmpnH₂Cl₂·H₂O (2) |

| Empirical Formula | C₅H₁₆Cl₂N₂ | C₅H₁₈Cl₂N₂O |

| Formula Weight | 175.10 | 193.12 |

| Temperature (K) | 173(2) | 173(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n |

| a (Å) | 16.417(3) | 8.892(2) |

| b (Å) | 9.006(2) | 12.383(3) |

| c (Å) | 12.181(2) | 9.228(2) |

| α (°) | 90 | 90 |

| β (°) | 108.68(3) | 100.21(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1707.0(6) | 1000.3(4) |

| Z | 8 | 4 |

| Density (calculated) (Mg/m³) | 1.363 | 1.282 |

| Absorption Coefficient (mm⁻¹) | 0.738 | 0.655 |

| F(000) | 752 | 416 |

Data sourced from Morsbach et al., 2022.[1]

Selected Bond Lengths and Angles for dmpnH₂Cl₂ (1a)

| Bond | Length (Å) | Bond | Angle (°) |

| N1-C1 | 1.481(2) | N1-C1-C2 | 113.3(1) |

| C1-C2 | 1.536(2) | C1-C2-C3 | 114.7(1) |

| C2-C3 | 1.535(2) | C1-C2-C4 | 109.1(1) |

| C2-C4 | 1.533(2) | C1-C2-C5 | 109.8(1) |

| C2-C5 | 1.533(2) | C3-C2-C4 | 107.0(1) |

| C3-N2 | 1.482(2) | C3-C2-C5 | 108.5(1) |

| C4-C2-C5 | 107.5(1) | ||

| N2-C3-C2 | 113.2(1) |

Data sourced from Morsbach et al., 2022.[1]

Hydrogen Bond Geometry for dmpnH₂Cl₂ (1a)

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N1-H1A···Cl2 | 0.91 | 2.27 | 3.171(1) | 170 |

| N1-H1B···Cl1 | 0.91 | 2.29 | 3.190(1) | 170 |

| N1-H1C···Cl1 | 0.91 | 2.38 | 3.208(1) | 151 |

| N2-H2A···Cl2 | 0.91 | 2.28 | 3.186(1) | 174 |

| N2-H2B···Cl2 | 0.91 | 2.38 | 3.211(1) | 152 |

| N2-H2C···Cl1 | 0.91 | 2.28 | 3.181(1) | 170 |

Data sourced from Morsbach et al., 2022.[1]

Structural Analysis and Discussion

In the crystal structure of 2,2-dimethylpropane-1,3-diaminium dichloride (1a ), the asymmetric unit contains one dmpnH₂²⁺ cation and two chloride anions.[1] The protonation of the two amino groups leads to the formation of a dication. The crystal packing is dominated by an extensive network of N-H···Cl hydrogen bonds. These interactions link the cations and anions into a three-dimensional supramolecular architecture.

The conformation of the dmpnH₂²⁺ cation is of particular interest. The bulky gem-dimethyl group on the central carbon atom restricts the conformational freedom of the carbon backbone.

In the monohydrate structure (2 ), the water molecule plays a crucial role in the hydrogen-bonding network. It acts as both a hydrogen bond donor and acceptor, further stabilizing the crystal lattice. In this structure, four dmpnH₂²⁺ cations and eight chloride anions form a cage-like structure held together by N-H···Cl hydrogen bonds.[1] Within the center of these cages, water dimers are present, characterized by an O···O distance of 2.776(8) Å.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of 1,3-diamino-2,2-dimethylpropane to the final crystal structure analysis of its diaminium salt.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of the salts of 1,3-diamino-2,2-dimethylpropane. While the crystal structure of the neutral parent compound remains elusive from public databases, the well-characterized structures of its diaminium dichloride and its monohydrate offer valuable insights into the conformational preferences and intermolecular interactions of this diamine. The provided experimental protocols and tabulated crystallographic data serve as a valuable resource for researchers working with this compound and its derivatives in various fields of chemical and materials science. The extensive hydrogen-bonding networks observed in the salt structures highlight the potential of this molecule as a building block for supramolecular assemblies.

References

Quantum chemical calculations of 2,2-Dimethyl-1,3-propanediamine

An In-depth Technical Guide to the Quantum Chemical Calculations of 2,2-Dimethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound (also known as neopentanediamine). Due to a lack of extensive computational studies on the neutral form of this molecule in existing literature, this document outlines a robust, best-practice methodology using Density Functional Theory (DFT) for determining its structural, vibrational, and electronic properties. Detailed experimental protocols for spectroscopic analysis are also provided to serve as a benchmark for validating theoretical results. This guide is intended to be a foundational resource for researchers undertaking computational studies of this versatile diamine, which is a key building block in various chemical and pharmaceutical applications.

Introduction

This compound (dmpn) is a diamine with a neopentyl backbone. Its structural features, including the presence of two primary amine groups on a compact, sterically hindered frame, make it a valuable component in the synthesis of polymers, metal complexes, and as a ligand in coordination chemistry.[1] Understanding the molecular geometry, conformational possibilities, and vibrational characteristics of dmpn at a quantum-mechanical level is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental data.

Proposed Computational Methodology

To ensure accurate and reliable results, a multi-step computational approach is recommended. Density Functional Theory (DFT) is the method of choice due to its excellent balance of computational cost and accuracy for organic molecules.[2]

Software and Theoretical Level

A widely-used quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE is recommended. The following level of theory is proposed as it has been shown to provide reliable results for the geometries, vibrational frequencies, and thermodynamic properties of aliphatic amines and related systems.[3][4]

| Parameter | Recommended Specification | Rationale |

| Methodology | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational efficiency for molecular systems of this size. |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A well-established hybrid functional known for its accuracy in predicting geometries and vibrational spectra of organic compounds.[3][4] |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are crucial for describing chemical bonds and intermolecular interactions accurately.[3][4] |

| Solvation Model | IEF-PCM or SMD (optional) | If properties in solution are of interest, an implicit solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD) should be used to account for solvent effects. |

Computational Workflow

The recommended computational workflow involves three main stages: geometry optimization, frequency calculation, and analysis of electronic properties.

References

Conformational Landscape of 2,2-Dimethyl-1,3-propanediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 2,2-Dimethyl-1,3-propanediamine. Due to the available research, this guide focuses significantly on the conformational characteristics of its protonated form, the 2,2-dimethylpropane-1,3-diaminium cation, for which detailed experimental and computational data exists. Furthermore, it outlines a robust methodology for the conformational analysis of the neutral form, addressing a current gap in the scientific literature.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is crucial in determining its physical, chemical, and biological properties. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses two primary amine groups, understanding its conformational preferences is vital for applications in medicinal chemistry, materials science, and coordination chemistry. The spatial orientation of the amine groups can dictate the molecule's ability to engage in intermolecular interactions, such as hydrogen bonding, which is fundamental to its role in biological systems and as a building block for larger molecular architectures.

Conformational Analysis of the 2,2-Dimethylpropane-1,3-diaminium Cation

A detailed theoretical and experimental study has been conducted on the protonated form of this compound.[1] In this state, both amine groups are protonated, forming a dication. The primary focus of the analysis is the rotation around the C1-C2 and C2-C3 bonds.

Computational Analysis

Quantum chemical calculations have been employed to determine the stable conformations of the 2,2-dimethylpropane-1,3-diaminium cation. The analysis reveals several key conformers arising from the rotation of the two aminium groups. The relative energies of these conformations provide insight into their stability.

The staggered conformations, where the dihedral angles (Θ) are +60° (gauche), -60° (gauche), and 180° (anti), represent energy minima.[1] Conversely, the eclipsed conformations, with dihedral angles of 0° (syn), +120°, and -120°, correspond to energy maxima.[1] The anti-periplanar conformation is predicted to be the most stable, representing the conformational ground state.[1]

Quantitative Conformational Data

The calculated relative energies for the various conformations of the 2,2-dimethylpropane-1,3-diaminium cation are summarized in the table below.

| Conformation | Dihedral Angles (Θ₁, Θ₂) | Relative Energy (kJ·mol⁻¹) |

| anti/anti (a/a) | 180° / 180° | 0 (Ground State) |

| gauche/gauche (g/g) | 80.1° / 80.1° | 25 |

| anti/gauche (a/g) | - | - |

| Transition State (g/g to a/g) | - | 31 |

| Saddle Point | 100° / 270° | 52 |

Data sourced from a theoretical conformational analysis.[1]

Conformational Analysis of Neutral this compound

Proposed Computational Protocol

A robust computational approach to determine the conformational landscape of neutral this compound would involve the following steps:

-

Initial Structure Generation: A systematic search of the conformational space by rotating the key dihedral angles (N-C-C-C and C-C-C-N) to generate a comprehensive set of initial conformers.

-

Geometry Optimization and Energy Minimization: Each initial structure should be optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Vibrational Frequency Analysis: A frequency calculation should be performed for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Identification of Stable Conformers: The relative energies of the stable conformers can then be compared to identify the most populated conformations at a given temperature.

-

Analysis of Intramolecular Interactions: The optimized geometries should be analyzed for evidence of intramolecular hydrogen bonding (e.g., N-H···N distances and angles).

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is typically employed to validate and complement computational findings in conformational analysis.

X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of the compound of interest are grown from a suitable solvent. For this compound, which is a low-melting solid/liquid at room temperature, derivatization to a salt (e.g., with HCl) is a common strategy to obtain suitable crystals.[1]

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, revealing the atomic coordinates and thus the conformation of the molecule within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: A suite of NMR experiments is performed, including ¹H and ¹³C NMR. For detailed conformational analysis, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and measurement of coupling constants can be employed.

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

-

Coupling Constants: The magnitude of three-bond coupling constants (³J) can be related to the dihedral angle between the coupled nuclei via the Karplus equation, providing information about bond rotations.

-

NOESY: This experiment detects protons that are close in space, providing distance restraints that can be used to deduce the predominant solution-state conformation.

-

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid, a solution, or a solid (e.g., in a KBr pellet).

-

Data Acquisition: The FTIR or Raman spectrum is recorded.

-

Spectral Analysis:

-

Characteristic Frequencies: The frequencies of certain vibrational modes, such as N-H stretching, can shift depending on the involvement of the N-H group in hydrogen bonding.

-

Conformational Isomers: In some cases, different conformers may exhibit distinct peaks in the vibrational spectrum, allowing for their identification and, in some cases, quantification.

-

Conclusion

The conformational analysis of this compound is a subject of significant interest, with a solid foundation of knowledge established for its protonated form. The diaminium cation preferentially adopts a staggered conformation, with the anti-anti arrangement being the most stable. While the conformational landscape of the neutral form remains to be experimentally and computationally elucidated, this guide provides a clear roadmap for such an investigation. A combined approach, utilizing the computational and experimental protocols detailed herein, will be essential to fully characterize the conformational preferences of neutral this compound and its potential for intramolecular hydrogen bonding. Such a comprehensive understanding will undoubtedly facilitate its application in the design of new pharmaceuticals and advanced materials.

References

Theoretical Insights into the Reactivity of 2,2-Dimethyl-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of 2,2-Dimethyl-1,3-propanediamine (dmpn). A versatile diamine, dmpn's reactivity is critical to its applications in coordination chemistry, materials science, and as a building block in organic synthesis. This document summarizes key findings from computational chemistry studies, focusing on its conformational landscape and its role in carbon dioxide capture. Detailed computational methodologies are provided, and reaction mechanisms are visualized to offer a comprehensive understanding of its chemical behavior at a molecular level.

Introduction

This compound, also known as neopentanediamine, is a diamine with a unique sterically hindered backbone due to the gem-dimethyl group on the central carbon atom. This structural feature imparts specific conformational preferences and reactivity patterns that are of significant interest in various chemical applications, including the formation of stable metal complexes and its use in metal-organic frameworks (MOFs).[1] Theoretical and computational studies are invaluable for elucidating the intricate details of its molecular behavior, providing insights that complement experimental findings. This guide focuses on two key theoretical aspects: the conformational analysis of the protonated form of dmpn and its reactivity towards carbon dioxide.

Conformational Analysis of the 2,2-Dimethylpropane-1,3-diaminium Cation

A theoretical conformational analysis of the doubly protonated form of dmpn, the 2,2-dimethylpropane-1,3-diaminium cation ((dmpnH₂)²⁺), has been performed to understand its preferred geometries.[1] The rotation of the two amino groups around the C-C bonds dictates the overall shape of the molecule and its interaction with its environment.

Quantum chemical calculations have revealed that the staggered conformations, where the hydrogen atoms on the nitrogen and carbon atoms are maximally separated, represent energy minima.[1] Conversely, the eclipsed conformations, where these atoms are aligned, correspond to energy maxima.[1] The anti-periplanar conformation is predicted to be the most stable, having the minimum energy.[1]

Summary of Conformational Energies

While specific energy values were not detailed in the available literature, the qualitative energy landscape can be summarized as follows:

| Conformation | Dihedral Angle (Θ) | Relative Energy |

| syn (eclipsed) | 0° | Maximum |

| gauche (staggered) | +60°, -60° | Minimum |

| Eclipsed | +120°, -120° | Maximum |

| anti (staggered) | 180° | Minimum (most stable) |

Computational Protocol for Conformational Analysis

The conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation was performed using the following computational methodology[1]:

-

Software: Turbomole suite of programs

-

Method: Density Functional Theory (DFT)

-

Functional: B3-LYP

-

Basis Set: def-SV(P)

-

Phase: Gas phase

-

Procedure: Constrained geometry optimizations were carried out on a 2-dimensional grid. The dihedral angles N1C1–C2C3 and C1C2−C3N2 were systematically varied to map the potential energy surface.

Reactivity with Carbon Dioxide in Metal-Organic Frameworks

The reactivity of this compound has been theoretically investigated in the context of carbon dioxide capture within a diamine-appended metal-organic framework, specifically (dmpn)₂Mg₂(dobpdc).[2] This material demonstrates efficient CO₂ capture from coal flue gas.[2] Computational studies, specifically van der Waals-corrected Density Functional Theory (DFT) calculations, were instrumental in elucidating the unique chemisorption mechanism.[2]

The theoretical investigation revealed a novel reaction pathway that deviates from the typical ammonium (B1175870) carbamate (B1207046) chain formation observed in other diamine-appended MOFs. Instead, the reaction of CO₂ with the dmpn-appended MOF proceeds through a mechanism that results in a 1:1 mixture of ammonium carbamate and carbamic acid.[2] This mixed-product formation is key to understanding the material's distinct adsorption properties.[2]

Proposed CO₂ Capture Mechanism

The proposed mechanism involves the following steps, as determined by DFT calculations:

Computational Protocol for Reactivity Studies

The investigation of the CO₂ chemisorption mechanism in dmpn–Mg₂(dobpdc) utilized the following computational approach[2]:

-

Method: van der Waals-corrected Density Functional Theory (DFT)

-

Application: Elucidation of the reaction mechanism between the diamine and CO₂, leading to the identification of ammonium carbamate and carbamic acid as the products. The calculations helped to understand the stability and formation of these species within the MOF structure.

Broader Reactivity and Applications

While detailed theoretical studies on other reactions of this compound are limited in the publicly available literature, its structure suggests several avenues of reactivity that are exploited in synthetic chemistry:

-

Ligand in Coordination Chemistry: The two primary amine groups of dmpn act as a bidentate ligand, forming stable chelate complexes with various transition metals. These complexes have applications in catalysis.

-

Monomer in Polymer Synthesis: The diamine functionality allows it to be used as a monomer in the synthesis of polyamides and polyurethanes.[3]

-

Schiff Base Formation: The primary amine groups can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile ligands and intermediates in organic synthesis.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, have provided significant insights into the conformational preferences and reactivity of this compound. The conformational analysis of its protonated form highlights the energetic preference for staggered conformations, which influences its coordination and intermolecular interactions. Furthermore, computational investigations into its application in CO₂ capture have unveiled a unique reaction mechanism involving the formation of both ammonium carbamate and carbamic acid species. These theoretical findings are crucial for the rational design of new materials and catalysts based on this versatile diamine and underscore the power of computational chemistry in elucidating complex chemical processes. Further theoretical explorations into its reactivity with a broader range of electrophiles and its role in various catalytic cycles would be highly beneficial for expanding its applications.

References

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethyl-1,3-propanediamine (CAS No. 7328-91-8), a versatile diamine with significant applications in coordination chemistry, polymer synthesis, and potentially in drug development. This document is intended to be a resource for researchers and professionals requiring detailed and experimentally-grounded data.

Core Physical and Chemical Properties

This compound, also known as neopentanediamine, is a colorless, low-melting solid or liquid with an amine-like odor.[1] Its unique gem-dimethyl structure provides steric hindrance that influences its reactivity and the properties of its derivatives.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various literature sources.

| Property | Value | Units |

| Molecular Formula | C₅H₁₄N₂ | |

| Molecular Weight | 102.18 | g/mol [2][3] |

| Melting Point | 29-31 | °C[2][4][5] |

| Boiling Point | 152-154 | °C[2][4][5] |

| Density | 0.851 | g/mL at 25°C[2][4][5] |

| Refractive Index (n20/D) | 1.4566 | [4][5] |

| Flash Point | 47 - 52 | °C[2][4] |

| Vapor Pressure | 2.8 | hPa at 20°C[1] |

| Autoignition Temperature | 380 | °C[1] |

| Solubility | Miscible with water | [1] |

| Enthalpy of Fusion (ΔfusH) | 1.7 | kJ/mol at 301.7 K |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the safe handling, application, and development of chemical compounds. The following sections detail the general experimental methodologies typically employed to ascertain the properties listed above.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a melting point apparatus.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range. A narrow melting range is indicative of a pure substance.

Boiling Point Determination

The boiling point is determined using a micro boiling point method, such as the Thiele tube method, which is suitable for small sample volumes.

Methodology:

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Density Measurement

The density of liquid this compound is determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and thermostatted to a specific temperature (e.g., 25°C).

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Flash Point Determination

The flash point is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester, as specified by ASTM D93.[6]

Methodology:

-

A specified volume of the sample is placed in the test cup of the Pensky-Martens apparatus.

-

The sample is heated at a controlled rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[1]

Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbe refractometer.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C).

-

Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Logical Relationships and Applications

This compound's structure, with its two primary amine groups and a neopentyl backbone, dictates its primary applications. It is a versatile building block in both coordination and polymer chemistry.

Caption: Logical flow from molecular structure to key applications.

As a bidentate ligand, it readily forms stable chelate rings with various metal ions.[5] This property is exploited in the synthesis of metal complexes that can act as catalysts in a range of chemical reactions. In polymer science, the two primary amine functional groups allow it to act as a monomer in the production of polyamides and polyurethanes, contributing to polymers with enhanced thermal stability and mechanical properties.[5] Its potential in drug development is also being explored, particularly in the synthesis of novel therapeutic agents and in drug delivery systems.

References

- 1. delltech.com [delltech.com]

- 2. store.astm.org [store.astm.org]

- 3. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System [mdpi.com]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. This compound 99 7328-91-8 [sigmaaldrich.com]

- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

Spectroscopic Analysis of Neopentanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of neopentanediamine (also known as 2,2-dimethyl-1,3-propanediamine). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of the molecule's structural characteristics.

Introduction

Neopentanediamine is a diamine with a unique neopentyl backbone, which imparts specific steric and conformational properties.[1] It serves as a versatile building block in the synthesis of various polymers and as a bidentate ligand in the preparation of metal complexes.[1] A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in various applications. This guide covers the analysis of neopentanediamine through Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of neopentanediamine in solution. The symmetry of the molecule simplifies its NMR spectra.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of neopentanediamine is characterized by three main signals corresponding to the amine (NH₂), methylene (B1212753) (CH₂), and methyl (CH₃) protons.

Table 1: ¹H NMR Spectroscopic Data for Neopentanediamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 4H | -CH₂- |

| ~1.2 | Singlet (broad) | 4H | -NH₂ |

| ~0.9 | Singlet | 6H | -CH₃ |

Note: Data compiled from publicly available spectral databases.[2][3] The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum is also relatively simple, showing three distinct signals for the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Neopentanediamine

| Chemical Shift (δ) ppm | Assignment |

| ~50 | -CH₂- |

| ~35 | Quaternary C |

| ~25 | -CH₃ |

Note: Data compiled from publicly available spectral databases.[3][4]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of neopentanediamine.

-

Sample Preparation : Dissolve approximately 10-20 mg of neopentanediamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.[5]

-

Instrumentation : The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[6]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to approximately 10-12 ppm.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to approximately 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[5]

References

Methodological & Application

Application Note and Protocol for Polyamide Synthesis Using 2,2-Dimethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of polyamides utilizing 2,2-Dimethyl-1,3-propanediamine as a key monomer. Polyamides derived from this diamine are of interest due to the presence of gem-dimethyl groups on the polymer backbone, which can impart unique properties such as increased thermal stability, amorphous character, and improved solubility. This application note details three common synthesis methodologies: melt polycondensation, interfacial polymerization, and solution polymerization. Each protocol is designed to serve as a comprehensive guide for researchers in polymer chemistry, materials science, and biomedical fields, including drug delivery and medical device development.

Introduction

Polyamides are a versatile class of polymers characterized by the repeating amide linkage (–CO–NH–). Their properties can be precisely tailored by the judicious selection of the constituent diamine and diacid monomers. This compound, also known as neopentanediamine, is a unique aliphatic diamine containing a quaternary carbon atom. The incorporation of this monomer into a polyamide backbone is expected to disrupt chain packing, leading to polymers with lower crystallinity, enhanced solubility in common organic solvents, and potentially altered mechanical and thermal properties compared to polyamides derived from linear diamines. These characteristics can be advantageous in applications requiring solution processability or optical transparency.

This document outlines protocols for the polymerization of this compound with various diacid derivatives, providing a foundation for the systematic exploration of this class of polyamides.

Data Presentation

The properties of polyamides are highly dependent on the specific comonomer used and the polymerization conditions. The following table summarizes typical property ranges for aliphatic and semi-aromatic polyamides, which can be used as a general reference. Experimental determination of the properties of polyamides synthesized with this compound is recommended.

| Property | Aliphatic Polyamides | Semi-Aromatic Polyamides |

| Glass Transition Temp. (Tg) | 40 - 80 °C | 100 - 250 °C |

| Melting Temperature (Tm) | 180 - 260 °C | 280 - 350 °C |

| Decomposition Temp. (Td) | 350 - 450 °C | 450 - 550 °C |

| Tensile Strength (MPa) | 50 - 90 MPa | 70 - 150 MPa |

| Inherent Viscosity (dL/g) | 0.8 - 2.5 dL/g | 0.5 - 2.0 dL/g |

Experimental Protocols

Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing high molecular weight polyamides. This solvent-free process involves heating the monomers above the melting point of the resulting polymer in an inert atmosphere.

Workflow for Melt Polycondensation

Application Notes and Protocols: 2,2-Dimethyl-1,3-propanediamine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethyl-1,3-propanediamine as a versatile ligand scaffold in catalytic applications. The focus is on its utility in forming stable and active metal complexes, particularly for cross-coupling reactions.

Introduction

This compound is a readily available, achiral diamine that serves as an excellent building block for the synthesis of bidentate and tetradentate ligands. Its gem-dimethyl group provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes, leading to enhanced catalytic activity and selectivity. This diamine is particularly effective in the formation of Schiff base ligands, which have been successfully employed in palladium-catalyzed cross-coupling reactions.

Application: Mizoroki-Heck Reaction

A prominent application of this compound is in the formation of a palladium(II) catalyst for the Mizoroki-Heck reaction, a cornerstone of C-C bond formation in organic synthesis. A Schiff base ligand, synthesized from this compound and 4-methoxysalicylaldehyde, forms a stable, air- and moisture-tolerant palladium(II) complex that effectively catalyzes the coupling of aryl halides with alkenes.

Quantitative Data Summary

The performance of the N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II) catalyst in the Mizoroki-Heck reaction is summarized in the table below.

| Entry | Aryl Halide | Alkene | Product | Conversion (%)[1] | Reaction Time (h)[1] |

| 1 | 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | 70 | 12 |

Experimental Protocols

2.2.1. Synthesis of the Schiff Base Ligand: N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diamine

A detailed protocol for the synthesis of the Schiff base ligand is as follows:

-

Dissolve this compound (1.02 g, 10 mmol) in 50 mL of absolute ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add 4-methoxysalicylaldehyde (3.04 g, 20 mmol) to the solution.

-

Reflux the mixture for 4 hours.

-

Allow the solution to cool to room temperature, during which a yellow precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

2.2.2. Synthesis of the Palladium(II) Catalyst: [N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II)]

The synthesis of the palladium complex is performed as follows:

-

Suspend the synthesized Schiff base ligand (3.70 g, 10 mmol) in 50 mL of methanol (B129727) in a round-bottom flask.

-

Add a solution of palladium(II) acetate (B1210297) (2.24 g, 10 mmol) in 20 mL of methanol to the suspension.

-

Reflux the mixture for 2 hours, during which the color will change to orange-red.

-

Cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Wash the product with cold methanol and dry under vacuum.

2.2.3. General Protocol for the Mizoroki-Heck Reaction

A general procedure for the palladium-catalyzed Mizoroki-Heck reaction is provided below:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the [N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II)] catalyst (0.025 mmol, 1 mol%).

-

Add the aryl halide (2.5 mmol), the alkene (3.0 mmol), and a suitable base (e.g., triethylamine, 3.0 mmol).

-

Add a dry, degassed solvent (e.g., DMF or NMP, 10 mL).

-

Heat the reaction mixture at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the palladium catalyst and its application in the Mizoroki-Heck reaction.

Catalytic Cycle of the Mizoroki-Heck Reaction

The proposed catalytic cycle for the Mizoroki-Heck reaction using the palladium(II)-diamine complex is depicted below. The Schiff base ligand derived from this compound is represented as L.

Other Potential Applications

While the Mizoroki-Heck reaction is a well-documented application, the versatile coordination chemistry of Schiff bases derived from this compound suggests their potential in a broader range of catalytic transformations. Researchers are encouraged to explore their use in other cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, as well as in oxidation and reduction catalysis. The steric hindrance provided by the gem-dimethyl group may offer unique selectivity in these transformations.

Conclusion

This compound is a valuable and cost-effective building block for the synthesis of robust ligands for catalysis. The resulting metal complexes, particularly the palladium(II) Schiff base complexes, have demonstrated efficacy in the Mizoroki-Heck reaction. The detailed protocols and data presented herein provide a solid foundation for researchers to utilize this ligand scaffold in their synthetic endeavors and to explore its potential in a wider array of catalytic applications.

References

Application Notes and Protocols: 2,2-Dimethyl-1,3-propanediamine in Metal-Organic Framework (MOF) Synthesis and Functionalization

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The incorporation of functional groups, such as amines, into the MOF structure can significantly enhance their properties and tailor them for specific applications.

2,2-Dimethyl-1,3-propanediamine is a diamine with a sterically hindered backbone due to the presence of two methyl groups on the central carbon atom. While its direct use as a primary building block in the de novo synthesis of MOFs is not widely documented, it holds significant potential in two key areas of MOF chemistry: as a modulator or structure-directing agent during synthesis and for the post-synthetic modification of existing MOFs. This document provides detailed application notes and protocols for the use of this compound in these contexts.

Section 1: Post-Synthetic Modification (PSM) of MOFs with this compound

Post-synthetic modification is a powerful technique to introduce new functionalities into a pre-synthesized MOF without altering its underlying framework. The open metal sites present in many MOFs, such as the MOF-74 series, are particularly amenable to coordination with amine groups. Functionalizing MOFs with this compound can enhance their basicity, which is beneficial for applications like CO₂ capture and catalysis.

Application: Enhanced CO₂ Capture in Amine-Functionalized MOFs

The primary amine groups of this compound can react with CO₂ to form carbamates, leading to a significant increase in the CO₂ adsorption capacity and selectivity of the MOF, especially at low pressures.

Experimental Protocol: Post-Synthetic Modification of Zn-MOF-74

This protocol describes the post-synthetic modification of Zn-MOF-74 (also known as CPO-27-Zn) with this compound.

Materials:

-

Zn-MOF-74 (synthesized according to established literature procedures)

-

This compound (dmpn)

-

Anhydrous toluene (B28343)

-

Anhydrous methanol (B129727)

-

Nitrogen gas (high purity)

-

Schlenk flask and line

-

Centrifuge and centrifuge tubes

-

Vacuum oven

Procedure:

-

Activation of Zn-MOF-74:

-

Place 200 mg of as-synthesized Zn-MOF-74 in a Schlenk flask.

-

Heat the sample under a dynamic vacuum (≤10⁻³ torr) at 250 °C for 12 hours to remove guest solvent molecules and activate the open metal sites.

-

After activation, backfill the flask with dry nitrogen gas and transfer it to a glovebox.

-

-

Diamine Grafting:

-

Inside the glovebox, add 50 mL of anhydrous toluene to the activated Zn-MOF-74.

-

In a separate vial, prepare a 0.5 M solution of this compound in anhydrous toluene.

-

Add 5 mL of the diamine solution to the Zn-MOF-74 suspension.

-

Seal the Schlenk flask and remove it from the glovebox.

-

Stir the suspension at 80 °C for 24 hours under a nitrogen atmosphere.

-

-

Washing and Purification:

-

After the reaction, allow the mixture to cool to room temperature.

-